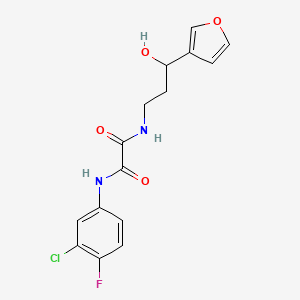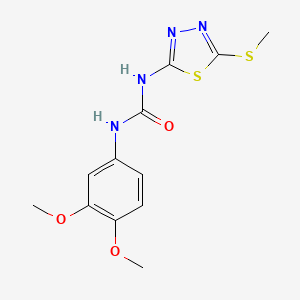
1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiadiazol-urea derivatives, including compounds similar to 1-(3,4-Dimethoxyphenyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea, often involves reactions between heterocyclic amines and isocyanates under solvent conditions, sometimes employing microwave irradiation for efficiency. A notable method described involves the reaction of acylazides with amino-thiadiazoles, leading to various urea derivatives confirmed through techniques such as IR, ^1H NMR, and elemental analysis, showcasing a diverse approach to synthesizing these molecules (Li & Chen, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazol-urea derivatives is characterized by X-ray diffraction, revealing a nearly planar molecular conformation. This planarity is crucial for the formation of dimers through paired N-H···O hydrogen bonds and the establishment of π-π interactions. Such structural features underline the compound's potential interactions and stability (Xin, 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including those with nucleophilic nitrogen atoms, leading to the formation of new thiadiazolylureas. The reactivity, facilitated by the thiadiazole dioxide ring, demonstrates the compound's versatility in synthesizing biologically active molecules. The formation of new compounds through these reactions has been confirmed by spectroscopic methods and structural analysis (Caram et al., 2004).
Physical Properties Analysis
The physical properties, such as crystal structure and solubility, are influenced by the compound's molecular geometry. The planar configuration of the urea group, coupled with intramolecular hydrogen bonding, contributes to the compound's solubility and crystalline nature. These properties are essential for understanding the compound's behavior in various solvents and under different conditions (Tan et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and stability, are crucial for its application in synthesis and biological activity. Studies have shown that thiadiazol-urea derivatives exhibit significant biological activities, such as fungicidal properties, which are attributed to their chemical structure and the presence of specific functional groups (Tan Xiao-hong, 2006).
科学的研究の応用
Synthesis and Reactivity
A study on the reactivity of 1,2,5-thiadiazole derivatives with nucleophiles has shed light on the chemical behavior of thiadiazolyl ureas, highlighting their potential for forming new compounds through addition reactions. This research provides foundational knowledge for synthesizing novel derivatives with potential applications in materials science and organic synthesis (Caram et al., 2004).
Agricultural Applications
Research into urea compounds containing pyrimidine and 1,3,4-thiadiazole rings has explored their herbicidal activities. These compounds, designed and synthesized for agricultural use, have shown moderate inhibitory activities against certain plant species, suggesting potential utility in weed control (Sheng Zilian, 2014).
Methodological Advancements
A novel method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation has been developed. This efficient approach enhances the synthesis process, potentially facilitating the production of these compounds for various applications (Kejian Li & Wenbin Chen, 2008).
Antioxidant Activity
A series of new thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and evaluated for their in vitro antioxidant activity. Some compounds exhibited potent activity, suggesting their potential as antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Energy Applications
The use of organo-sulfur compounds, including derivatives of 1,3,4-thiadiazole, as redox couples in sensitization-based solar cells presents a novel application. This approach, utilizing metal-free polymer counter electrodes, highlights the potential of thiadiazole derivatives in renewable energy technologies (M. Rahman et al., 2018).
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-18-8-5-4-7(6-9(8)19-2)13-10(17)14-11-15-16-12(20-3)21-11/h4-6H,1-3H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGERNDFXFPUXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

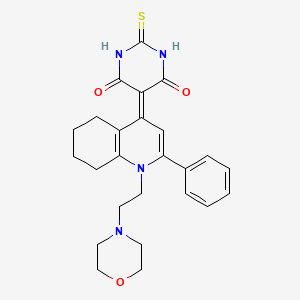
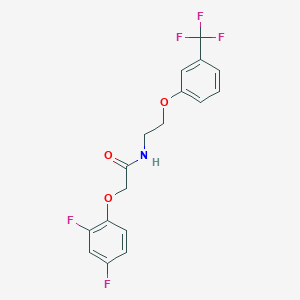
![Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2485014.png)
![6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)
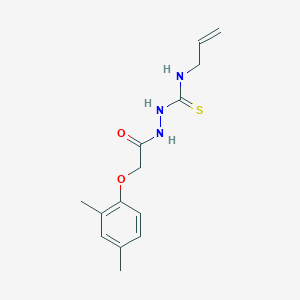
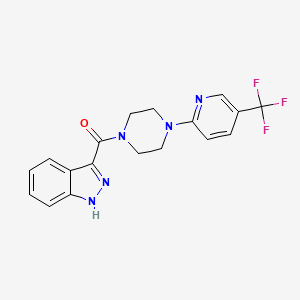
![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2485021.png)

![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)
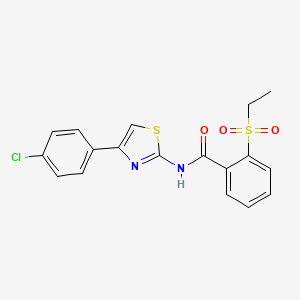
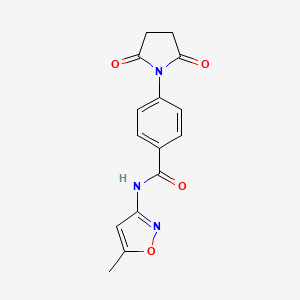
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2485029.png)
